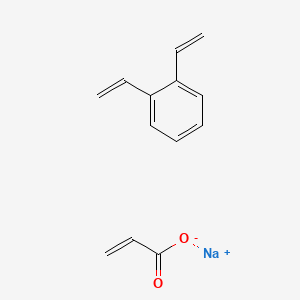
Sodium;1,2-bis(ethenyl)benzene;prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;1,2-bis(ethenyl)benzene;prop-2-enoate: is a complex organic compound that features a combination of aromatic and aliphatic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;1,2-bis(ethenyl)benzene;prop-2-enoate typically involves the polymerization of 1,2-bis(ethenyl)benzene with prop-2-enoate in the presence of a sodium catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the polymerization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale polymerization reactors where the reactants are continuously fed, and the product is extracted and purified. The use of sodium as a catalyst is crucial in ensuring the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Sodium;1,2-bis(ethenyl)benzene;prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler aliphatic or aromatic derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide and halogens are used under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions vary widely but can include simpler aromatic compounds, aliphatic derivatives, and various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Sodium;1,2-bis(ethenyl)benzene;prop-2-enoate is used as a precursor for synthesizing more complex organic molecules. Its unique structure allows for diverse chemical modifications .
Biology: In biological research, this compound can be used to study the effects of aromatic compounds on biological systems. It may also serve as a model compound for understanding the behavior of similar structures in biological environments .
Medicine: Research is ongoing to explore its efficacy and safety in various therapeutic contexts .
Industry: Industrially, this compound is used in the production of polymers and resins. Its ability to undergo polymerization makes it valuable in creating materials with specific mechanical and chemical properties .
Mecanismo De Acción
The mechanism of action of Sodium;1,2-bis(ethenyl)benzene;prop-2-enoate involves its interaction with various molecular targets. The compound’s aromatic ring can participate in π-π interactions, while the aliphatic portions can engage in hydrophobic interactions. These interactions influence the compound’s behavior in different environments and its reactivity with other molecules .
Comparación Con Compuestos Similares
1,2-bis(ethenyl)benzene: Shares the aromatic structure but lacks the prop-2-enoate group.
Prop-2-enoate derivatives: Compounds with similar aliphatic structures but different aromatic components.
Uniqueness: Sodium;1,2-bis(ethenyl)benzene;prop-2-enoate is unique due to its combination of aromatic and aliphatic structures, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Propiedades
Número CAS |
55462-82-3 |
|---|---|
Fórmula molecular |
C13H13NaO2 |
Peso molecular |
224.23 g/mol |
Nombre IUPAC |
sodium;1,2-bis(ethenyl)benzene;prop-2-enoate |
InChI |
InChI=1S/C10H10.C3H4O2.Na/c1-3-9-7-5-6-8-10(9)4-2;1-2-3(4)5;/h3-8H,1-2H2;2H,1H2,(H,4,5);/q;;+1/p-1 |
Clave InChI |
BCROSIAXZGVPEJ-UHFFFAOYSA-M |
SMILES canónico |
C=CC1=CC=CC=C1C=C.C=CC(=O)[O-].[Na+] |
Números CAS relacionados |
55462-82-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


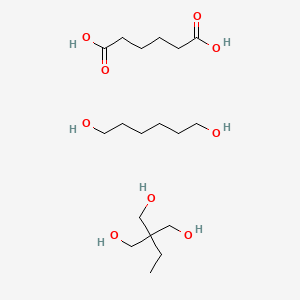
![Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl-](/img/structure/B14639880.png)
![4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14639881.png)

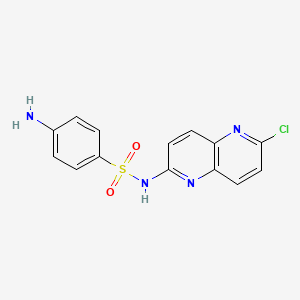
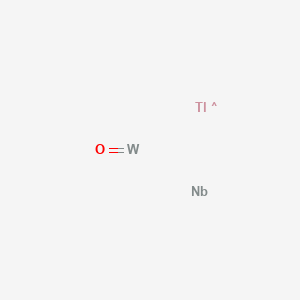
![N-[2-(Methylamino)-5-nitrophenyl]acetamide](/img/structure/B14639888.png)
![Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-](/img/structure/B14639893.png)
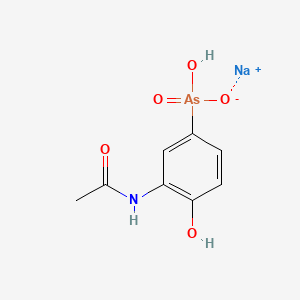
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-](/img/structure/B14639903.png)
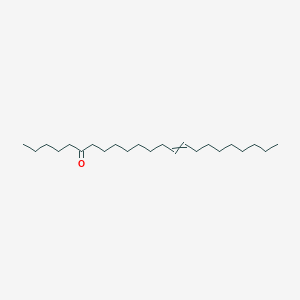
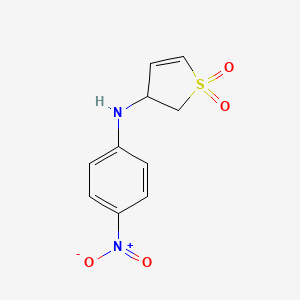
![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)
